molecular formula C10H16N2O4 B1590328 Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate CAS No. 85109-99-5

Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate

Cat. No. B1590328
CAS RN: 85109-99-5
M. Wt: 228.24 g/mol
InChI Key: JUOJAAHYRVLTCC-UHFFFAOYSA-N
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Description

Chemical compounds are typically described by their structure, which includes the types and arrangement of atoms, and their chemical and physical properties. The description may also include its uses and applications in various fields such as medicine, industry, or research.



Synthesis Analysis

The synthesis of a compound refers to the process or processes used to create it, often involving chemical reactions. This can include the starting materials, the steps of the reaction, and the conditions under which the reaction takes place.



Molecular Structure Analysis

This involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy can be used to determine molecular structure.



Chemical Reactions Analysis

This involves studying the transformations that a compound undergoes when it reacts with other substances. This can include understanding the mechanism of the reaction, the products formed, and the conditions that favor the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, reactivity, and stability. These properties can influence how the compound behaves in different environments and how it can be used.


Scientific Research Applications

Scaffold for Highly Functionalized Compounds

Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate serves as a convenient scaffold for the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This capability highlights its utility in creating complex molecules for further pharmaceutical and chemical research applications (Ruano, Fajardo, & Martín, 2005).

Synthesis of Process-Related Impurities

In pharmaceutical synthesis, identifying and synthesizing process-related impurities is crucial for drug purity and safety. Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate is involved in the synthesis of such impurities, which are critical for understanding the chemical stability and degradation pathways of drug molecules (Venkannaa et al., 2015).

Building Blocks for Cytochrome c Oxidase Models

The compound is also used in synthesizing building blocks for creating active-site model compounds of cytochrome c oxidase (CcO). This application is significant in biochemistry and molecular biology, aiding in the understanding of enzyme mechanisms and designing enzyme inhibitors or mimetics (Collman et al., 2000).

Catalysis in Domino Reactions

It plays a role in catalyzed domino reactions, exemplified by its use in synthesizing methyl 4-imidazolylpyrrole-2-carboxylates. These reactions are crucial for developing efficient synthesis methods that can create complex molecules from simple precursors in a single operational step, enhancing the sustainability and efficiency of chemical synthesis (Galenko et al., 2015).

Interaction with Graphene

Research into the conformational analysis, quantum descriptors, and interaction of imidazole derivatives with graphene for potential applications in sensors, electronics, and nanotechnology has been conducted. Such studies are pivotal for the development of new materials with enhanced electrical, optical, and mechanical properties (Kumar et al., 2020).

Safety And Hazards

This involves understanding the potential risks associated with handling or using the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This could involve potential applications or areas of research for the compound. This could be based on its known properties or on preliminary research findings.


properties

IUPAC Name

methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-4-15-10(16-5-2)8-7(9(13)14-3)11-6-12-8/h6,10H,4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOJAAHYRVLTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=C(N=CN1)C(=O)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90509996
Record name Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate

CAS RN

85109-99-5
Record name Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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